molecular formula C11H10N2O B15250257 [4,4'-Bipyridin]-2-ylmethanol

[4,4'-Bipyridin]-2-ylmethanol

Cat. No.: B15250257
M. Wt: 186.21 g/mol
InChI Key: IPEARMYLWJENPB-UHFFFAOYSA-N
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Description

[4,4’-Bipyridin]-2-ylmethanol is an organic compound that consists of two pyridine rings connected by a methanol group at the 2-position. This compound is a derivative of bipyridine, which is known for its versatility in coordination chemistry and its applications in various fields such as catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’-Bipyridin]-2-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of [4,4’-Bipyridin]-2-ylmethanol may involve large-scale coupling reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and more robust catalysts to handle the increased scale of production .

Chemical Reactions Analysis

Types of Reactions

[4,4’-Bipyridin]-2-ylmethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [4,4’-Bipyridin]-2-ylmethanol involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The methanol group can also participate in hydrogen bonding, which can influence the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4,4’-Bipyridin]-2-ylmethanol is unique due to the presence of the methanol group, which adds an additional site for hydrogen bonding and can influence the compound’s solubility and reactivity. This makes it a versatile building block for the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(4-pyridin-4-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-11-7-10(3-6-13-11)9-1-4-12-5-2-9/h1-7,14H,8H2

InChI Key

IPEARMYLWJENPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)CO

Origin of Product

United States

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